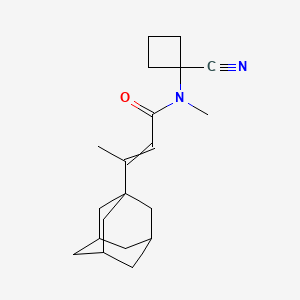![molecular formula C13H22ClN3O2 B2940031 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide CAS No. 2411319-23-6](/img/structure/B2940031.png)
1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPC is a cyclic amide that contains a piperazine ring and a cyclopentane ring, both of which are important structural features that contribute to its unique properties.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide has been used as a tool to study the role of the N-methyl-D-aspartate (NMDA) receptor in synaptic plasticity and memory formation. 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide is a selective antagonist of the NMDA receptor and has been shown to block the induction of long-term potentiation (LTP) in hippocampal neurons.
In pharmacology, 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide has been investigated for its potential as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and depression. 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide has been shown to have neuroprotective effects in animal models of these diseases by reducing oxidative stress and inflammation.
In medicinal chemistry, 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide has been used as a lead compound for the development of novel NMDA receptor antagonists with improved pharmacokinetic properties and therapeutic efficacy.
Wirkmechanismus
1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation. The binding of 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide to the glycine site on the receptor prevents the binding of glycine, which is required for the activation of the receptor. This results in the inhibition of NMDA receptor-mediated synaptic transmission and the induction of LTP.
Biochemical and Physiological Effects:
1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide has been shown to have a number of biochemical and physiological effects. In animal models, 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide in lab experiments is its selectivity for the glycine site on the NMDA receptor, which allows for the specific inhibition of NMDA receptor-mediated synaptic transmission. However, one limitation of using 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide. One direction is the development of novel NMDA receptor antagonists based on the structure of 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide with improved pharmacokinetic properties and therapeutic efficacy. Another direction is the investigation of the potential therapeutic applications of 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide in various diseases such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, the role of the NMDA receptor in synaptic plasticity and memory formation continues to be an area of active research, and 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide can be used as a tool to further elucidate the mechanisms underlying these processes.
Synthesemethoden
The synthesis of 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide involves the reaction of 1-(4-aminopiperazin-1-yl)cyclopentanecarboxylic acid with 2-chloropropanoyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide. The yield of 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide is typically around 50%.
Eigenschaften
IUPAC Name |
1-[4-(2-chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClN3O2/c1-10(14)11(18)16-6-8-17(9-7-16)13(12(15)19)4-2-3-5-13/h10H,2-9H2,1H3,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVHMRRWNJVRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2(CCCC2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939949.png)

![2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2939951.png)
![3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2939952.png)
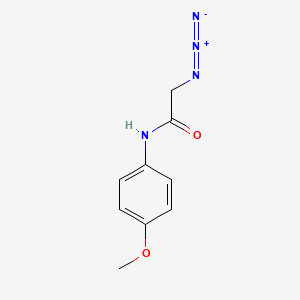

![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide](/img/structure/B2939955.png)
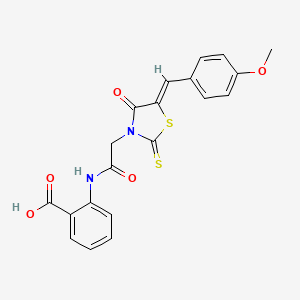
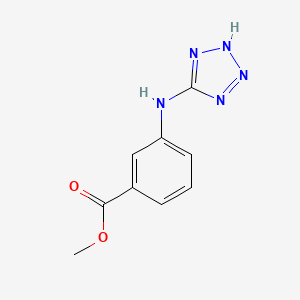
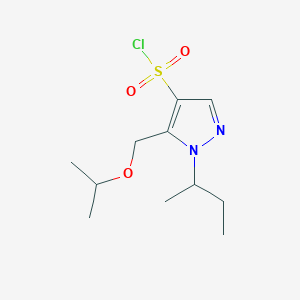
![(Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2939960.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2939961.png)
